EINECS 240-469-0
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Overview
Description
EINECS 240-469-0 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoylamino group, dimethoxyphenyl group, and a triazenyl group, all connected to an acetate moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 240-469-0 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoylamino intermediate.
Introduction of the Triazenyl Group: The benzoylamino intermediate is then reacted with methylhydrazine under acidic conditions to introduce the triazenyl group.
Acetylation: Finally, the triazenyl compound is acetylated using acetic anhydride and sodium acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
EINECS 240-469-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the triazenyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzoylamino derivatives.
Scientific Research Applications
EINECS 240-469-0 has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of EINECS 240-469-0 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cellular signaling and metabolic pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
EINECS 240-469-0: shares structural similarities with other triazenyl and benzoylamino compounds.
Examples: Sodium (3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyl-2-triazenyl)propionate, Sodium (3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyl-2-triazenyl)butyrate.
Uniqueness
Structural Complexity: The unique combination of functional groups in this compound provides distinct chemical properties and reactivity.
Its diverse applications in various scientific fields highlight its versatility and importance in research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
16421-04-8 |
---|---|
Molecular Formula |
C18H19N4NaO5 |
Molecular Weight |
394.363 |
IUPAC Name |
sodium;2-[[(4-benzamido-2,5-dimethoxyphenyl)diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C18H20N4O5.Na/c1-22(11-17(23)24)21-20-14-10-15(26-2)13(9-16(14)27-3)19-18(25)12-7-5-4-6-8-12;/h4-10H,11H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1 |
InChI Key |
ASTIPCIUNSIOGR-UHFFFAOYSA-M |
SMILES |
CN(CC(=O)[O-])N=NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC.[Na+] |
Origin of Product |
United States |
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